Cas no 864461-13-2 (4-(Bromomethyl)pyridin-2-amine hydrobromide)
4-(Bromomethyl)pyridin-2-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)Pyridin-2-Amine Hydrobromide
- 4-(BROMOMETHYL)PYRIDIN-2-AMINE HBR
- 4-(bromomethyl)pyridin-2-amine;hydrobromide
- 2-Amino-4-bromomethylpyridine hydrobromide
- 2-Amino-4-(bromomethyl)pyridine Hydrobromide
- W11110
- 4-(Bromomethyl)pyridin-2-amine hydrobromide
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- MDL: MFCD28891270
- Inchi: 1S/C6H7BrN2.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
- InChI Key: VXJUKFKTTJFHHP-UHFFFAOYSA-N
- SMILES: BrCC1C=CN=C(C=1)N.Br
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 87.1
- Topological Polar Surface Area: 38.9
4-(Bromomethyl)pyridin-2-amine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323744-5g |
4-(Bromomethyl)pyridin-2-amine hydrobromide |
864461-13-2 | 95% | 5g |
$421 | 2021-08-18 | |
| TRC | B994228-10mg |
4-(Bromomethyl)Pyridin-2-Amine Hydrobromide |
864461-13-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994228-50mg |
4-(Bromomethyl)Pyridin-2-Amine Hydrobromide |
864461-13-2 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B994228-100mg |
4-(Bromomethyl)Pyridin-2-Amine Hydrobromide |
864461-13-2 | 100mg |
$ 115.00 | 2022-06-06 | ||
| abcr | AB487545-250 mg |
4-(Bromomethyl)pyridin-2-amine HBr |
864461-13-2 | 250MG |
€300.50 | 2023-04-20 | ||
| abcr | AB487545-1 g |
4-(Bromomethyl)pyridin-2-amine HBr |
864461-13-2 | 1g |
€492.80 | 2023-04-20 | ||
| eNovation Chemicals LLC | D766968-250mg |
2-Pyridinamine, 4-(bromomethyl)-, monohydrobromide |
864461-13-2 | 95% | 250mg |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | D766968-1g |
2-Pyridinamine, 4-(bromomethyl)-, monohydrobromide |
864461-13-2 | 95% | 1g |
$790 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117537-5g |
4-(Bromomethyl)pyridin-2-amine hydrobromide |
864461-13-2 | 98% | 5g |
¥3559.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117537-25g |
4-(Bromomethyl)pyridin-2-amine hydrobromide |
864461-13-2 | 98% | 25g |
¥10486.00 | 2024-04-28 |
4-(Bromomethyl)pyridin-2-amine hydrobromide Suppliers
4-(Bromomethyl)pyridin-2-amine hydrobromide Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 4-(Bromomethyl)pyridin-2-amine hydrobromide
4-(Bromomethyl)pyridin-2-amine Hydrobromide (CAS 864461-13-2): A Comprehensive Overview
4-(Bromomethyl)pyridin-2-amine hydrobromide (CAS 864461-13-2) is an important organic compound with diverse applications in pharmaceutical research and chemical synthesis. This brominated pyridine derivative has gained significant attention in recent years due to its versatile reactivity and potential as a building block for more complex molecules. The compound features both an amine group and a bromomethyl group on a pyridine ring, making it particularly valuable for nucleophilic substitution reactions and as a precursor in medicinal chemistry.
The molecular structure of 4-(bromomethyl)-2-aminopyridine hydrobromide consists of a pyridine core substituted at the 2-position with an amino group and at the 4-position with a bromomethyl group, forming a hydrobromide salt. This specific arrangement contributes to its unique chemical properties, including good solubility in polar solvents and stability under various reaction conditions. Researchers particularly value this compound for its ability to serve as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical ingredients.
Recent trends in chemical research have shown growing interest in pyridine-based compounds like 4-(bromomethyl)pyridin-2-amine HBr, especially in the development of novel drug candidates and functional materials. The compound's dual functionality allows for selective modifications at either the amine or bromomethyl positions, making it a versatile scaffold in organic synthesis. Many researchers are exploring its potential in creating targeted molecular probes and biologically active compounds, particularly in neurological and anti-inflammatory applications.
The synthesis of CAS 864461-13-2 typically involves bromination of appropriate pyridine precursors followed by salt formation. Quality control measures for this compound include HPLC analysis, melting point determination, and spectroscopic characterization (NMR, IR, and mass spectrometry). Proper handling requires standard laboratory precautions, though it doesn't fall under special regulatory categories that would require extraordinary safety measures.
In pharmaceutical applications, 4-(bromomethyl)pyridin-2-amine hydrobromide has shown promise as an intermediate in the synthesis of various drug candidates. Its structural features make it particularly valuable for creating compounds with potential CNS activity. The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the amino group can participate in condensation reactions or serve as a hydrogen bond donor in molecular recognition processes.
From a commercial perspective, the demand for high-purity 4-(bromomethyl)-2-aminopyridine has been steadily increasing, particularly from contract research organizations and academic institutions engaged in drug discovery programs. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for larger-scale applications. Pricing varies depending on purity grade and order volume, with analytical standards commanding premium prices.
Environmental and safety considerations for 4-(bromomethyl)pyridin-2-amine HBr salt follow standard laboratory chemical protocols. While not classified as particularly hazardous, proper ventilation and personal protective equipment are recommended when handling this material. Disposal should follow institutional guidelines for halogenated organic compounds, with particular attention to avoiding release into aquatic environments.
The future outlook for CAS 864461-13-2 appears promising, with ongoing research exploring new applications in materials science and medicinal chemistry. Recent publications have highlighted its use in creating novel fluorescent probes and as a building block for metal-organic frameworks. As synthetic methodologies continue to advance, the utility of this versatile intermediate is likely to expand into new areas of chemical research and development.
Analytical characterization of 4-(bromomethyl)pyridin-2-amine hydrobromide typically reveals characteristic signals in both 1H and 13C NMR spectra, with the aromatic protons appearing between 7-8 ppm and the bromomethyl group around 4.5 ppm. Mass spectral analysis usually shows the expected molecular ion pattern consistent with its elemental composition. These analytical features make identification and purity assessment relatively straightforward for experienced chemists.
In conclusion, 4-(Bromomethyl)pyridin-2-amine hydrobromide (CAS 864461-13-2) represents a valuable tool in modern organic synthesis, particularly for researchers working in pharmaceutical and materials chemistry. Its unique combination of functional groups, stability, and reactivity profile ensures its continued importance as a synthetic intermediate. As research into pyridine derivatives expands, this compound is likely to maintain its position as a key building block in the chemist's toolbox.
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